Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a brominated phenyl group, a hydroxyl group, and a thioxo group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of a brominated phenol derivative under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The brominated phenyl group can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with an oxo group instead of a thioxo group.
6-(5-bromo-2-hydroxyphenyl)-5-cyano-4-hydroxy-2-mercaptopyrimidine: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 295362-41-3) is a compound belonging to the class of tetrahydropyrimidines. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is C14H15BrN2O2S with a molecular weight of 355.25 g/mol. The compound features a thioxo group and a bromo-substituted phenolic moiety that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Topoisomerase Inhibition : The compound has been evaluated for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibitors of this enzyme are known to induce apoptosis in cancer cells. A study indicated that derivatives similar to this compound exhibited significant inhibitory effects on topoisomerase IIα activity, suggesting a mechanism for anticancer action .
- Cell Viability Assays : In vitro assays using various cancer cell lines (e.g., MCF-7, HeLa) revealed that the compound induces cell cycle arrest and apoptosis. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against these cancer cell lines .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Topoisomerase II inhibition |
HeLa | 12 | Induction of apoptosis |
A549 | 18 | Cell cycle arrest |
Antibacterial Activity
The antibacterial properties of this compound have also been investigated:
- In Vitro Testing : The compound has shown activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods, indicating moderate antibacterial efficacy .
Table 2: Antibacterial Activity Summary
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound exhibits anti-inflammatory effects:
- Cytokine Inhibition : Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
A notable case study involved evaluating the compound's effects in a murine model of cancer. Mice treated with the compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptotic cells in tumor tissues treated with the compound .
Properties
Molecular Formula |
C14H15BrN2O3S |
---|---|
Molecular Weight |
371.25 g/mol |
IUPAC Name |
ethyl 4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H15BrN2O3S/c1-3-20-13(19)11-7(2)16-14(21)17-12(11)9-6-8(15)4-5-10(9)18/h4-6,12,18H,3H2,1-2H3,(H2,16,17,21) |
InChI Key |
WOMLQRHGMNECKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)Br)O)C |
Origin of Product |
United States |
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